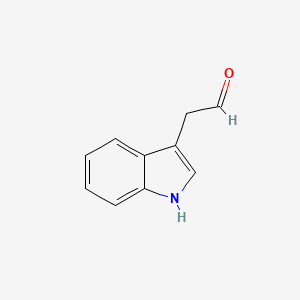

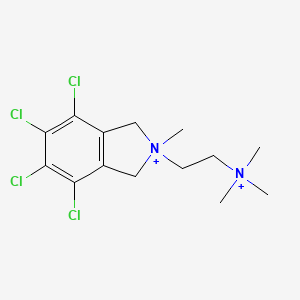

![molecular formula C10H13N5O5 B1215949 6-Azanyl-9-[(2r,3r,4s,5r)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-Yl]-7h-Purin-8-One CAS No. 29851-57-8](/img/structure/B1215949.png)

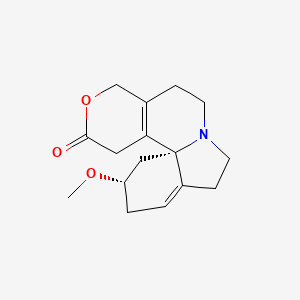

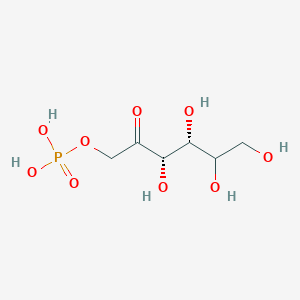

6-Azanyl-9-[(2r,3r,4s,5r)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-Yl]-7h-Purin-8-One

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Azanyl-9-[(2r,3r,4s,5r)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-Yl]-7h-Purin-8-One, also known as this compound, is a useful research compound. Its molecular formula is C10H13N5O5 and its molecular weight is 283.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthetic and Medicinal Chemistry Applications

Heterocyclic Compounds in Drug Design : Five-membered heterocycles, including furan and thiophene, are key in drug design, serving as structural units in bioactive molecules. The review by Ostrowski (2022) emphasizes the significance of furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl substituents in the medicinal chemistry of purine and pyrimidine nucleobases and nucleosides, demonstrating the relevance of such structures in the development of antiviral, antitumor, and other therapeutic agents Ostrowski, 2022.

Tautomerism in Nucleic Acids : The study by Person et al. (1989) investigates tautomeric equilibria of purine and pyrimidine bases, highlighting how molecular interactions affect these equilibria. This research provides foundational knowledge on the behavior of nucleic acid bases, which is crucial for understanding the biological activities of nucleoside and nucleotide analogs, including compounds with structures similar to the one Person et al., 1989.

Oxazolone Moieties in Pharmacology : Kushwaha and Kushwaha (2021) review the pharmacological activities of oxazolone derivatives, noting their antimicrobial, anti-inflammatory, and anticancer properties. The synthesis and functionalization of oxazolone rings, a process possibly relevant to modifying compounds like 6-Azanyl-9-[(2r,3r,4s,5r)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-Yl]-7h-Purin-8-One, are discussed Kushwaha & Kushwaha, 2021.

Biomimetic Studies and Organic Synthesis : Che et al. (2011) focus on metalloporphyrin-catalyzed C-H bond functionalization, a critical review that outlines synthetic approaches to modifying saturated C-H bonds, including hydroxylation and amination. Such chemical transformations could be applicable in the functionalization of complex molecules, including nucleoside analogs Che et al., 2011.

Bioactive Heterocyclic Compounds : Fatykhov et al. (2020) review synthetic approaches to unsymmetrically substituted 5,7-dihydroxycoumarins, illustrating the challenge and strategies in selectively modifying hydroxy groups of coumarin cores. This review underscores the complexity and significance of precise chemical modifications in the synthesis of bioactive compounds Fatykhov et al., 2020.

Mécanisme D'action

Target of Action

The primary target of this compound is associated with the NAD kinase 1 from Listeria monocytogenes . This enzyme plays a crucial role in the regulation of NADP levels, which are essential for various biochemical reactions.

Mode of Action

It is believed to interact with its target enzyme, possibly influencing its activity and thus altering the balance of nadp levels within the cell .

Biochemical Pathways

The compound likely affects the biochemical pathways involving NADP. NADP is a coenzyme that is involved in various biochemical reactions, including those in the pentose phosphate pathway and lipid metabolism. Changes in NADP levels can therefore have significant downstream effects on these pathways .

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on its interaction with its target and the subsequent changes in NADP levels. This could potentially influence various cellular processes, including energy metabolism and redox reactions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interaction with its target, thereby affecting its overall effectiveness .

Analyse Biochimique

Biochemical Properties

6-Azanyl-9-[(2r,3r,4s,5r)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-Yl]-7h-Purin-8-One is involved in several biochemical reactions. It interacts with enzymes such as NAD kinase, which is crucial for the phosphorylation of NAD to NADP . This interaction is essential for maintaining the balance of NAD/NADP in cells, which is vital for various metabolic processes. Additionally, this compound interacts with proteins like alpha1,3-fucosyltransferase, influencing glycosylation processes . These interactions highlight the compound’s role in cellular metabolism and signaling pathways.

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways by modulating the activity of enzymes and proteins it interacts with. For instance, its interaction with NAD kinase affects the NAD/NADP balance, impacting cellular metabolism and energy production . Furthermore, its role in glycosylation processes, through interaction with alpha1,3-fucosyltransferase, affects cell surface glycoproteins, influencing cell-cell communication and immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes like NAD kinase, facilitating the phosphorylation process . This binding is crucial for the enzyme’s activity and, consequently, for the regulation of NAD/NADP levels in cells. Additionally, its interaction with alpha1,3-fucosyltransferase involves binding to the enzyme’s active site, influencing glycosylation patterns on cell surfaces .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its biochemical activity over extended periods . Its degradation products can have different effects on cells, necessitating careful monitoring in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates enzyme activity and cellular metabolism without causing adverse effects . At higher doses, it can lead to toxicity, affecting cellular functions and causing adverse reactions . These dosage-dependent effects highlight the importance of optimizing dosage levels for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It participates in the NAD/NADP metabolism by interacting with NAD kinase . This interaction is crucial for maintaining the balance of these cofactors, which are essential for various metabolic processes. Additionally, the compound’s role in glycosylation processes influences the metabolism of glycoproteins and glycolipids .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s movement across cell membranes, ensuring its availability for biochemical reactions. The compound’s distribution within tissues is influenced by its interactions with binding proteins, affecting its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic processes . Additionally, its presence in the nucleus suggests a role in regulating gene expression and other nuclear functions . Targeting signals and post-translational modifications direct the compound to specific compartments, ensuring its proper localization and activity.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of compound '6-Azanyl-9-[(2r,3r,4s,5r)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-Yl]-7h-Purin-8-One' can be achieved through a series of reactions involving starting materials that contain functional groups that can be manipulated and transformed into the desired product. The synthesis pathway involves the protection of specific functional groups, followed by the introduction of new functional groups, and finally, the deprotection of the protected functional groups to yield the final product.", "Starting Materials": ["Adenosine", "Hydrogen peroxide", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Tetrahydrofuran", "Triethylamine", "Dicyclohexylcarbodiimide", "N,N-Dimethylformamide", "Pyridine", "1,2-Diaminoethane", "Sodium borohydride", "Chloroacetyl chloride"], "Reaction": ["Adenosine is protected at the 2' and 3' positions with acetic anhydride and pyridine to yield 2',3'-diacetyladenosine", "2',3'-diacetyladenosine is treated with hydrogen peroxide and sodium hydroxide to yield 2',3'-dihydroxyadenosine", "2',3'-dihydroxyadenosine is protected at the 5' position with chloroacetyl chloride and triethylamine to yield 5'-chloroacetyl-2',3'-dihydroxyadenosine", "5'-chloroacetyl-2',3'-dihydroxyadenosine is reacted with 1,2-diaminoethane and sodium borohydride to yield 5'-aminoethyl-2',3'-dihydroxyadenosine", "5'-aminoethyl-2',3'-dihydroxyadenosine is reacted with dicyclohexylcarbodiimide and N,N-dimethylformamide to yield 5'-aminoethyl-2',3'-di-N,N-dimethylformamidoadenosine", "5'-aminoethyl-2',3'-di-N,N-dimethylformamidoadenosine is reacted with tetrahydrofuran and trifluoroacetic acid to yield 6-azanyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one", "The protected functional groups are then deprotected using appropriate reagents to yield the final product"] } | |

Numéro CAS |

29851-57-8 |

Formule moléculaire |

C10H13N5O5 |

Poids moléculaire |

283.24 g/mol |

Nom IUPAC |

6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one |

InChI |

InChI=1S/C10H13N5O5/c11-7-4-8(13-2-12-7)15(10(19)14-4)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,14,19)(H2,11,12,13) |

Clé InChI |

UEHOMUNTZPIBIL-UHFFFAOYSA-N |

SMILES isomérique |

C1=NC(=C2C(=N1)N(C(=O)N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |

SMILES |

C1=NC(=C2C(=N1)N(C(=O)N2)C3C(C(C(O3)CO)O)O)N |

SMILES canonique |

C1=NC(=C2C(=N1)N(C(=O)N2)C3C(C(C(O3)CO)O)O)N |

Synonymes |

8-hydroxyadenosine 8-OH-A 8-oxoadenosine 8-oxoAdo |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.